[Phe10] beta-Amyloid (1-40) is a modified form of the beta-amyloid peptide, specifically designed for research applications related to Alzheimer's disease. This peptide is a fragment of the amyloid precursor protein and is known for its role in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease pathology. The modification at position 10, where phenylalanine replaces the original tyrosine, is significant for studying the aggregation properties and biological interactions of beta-amyloid peptides.
Beta-amyloid peptides are derived from the cleavage of amyloid precursor protein by secretases. The [Phe10] variant is used primarily in experimental settings to investigate its effects on neuronal toxicity and aggregation behavior compared to the wild-type beta-amyloid (1-40). This peptide can be sourced from various suppliers specializing in synthetic peptides, such as Anaspec and Eurogentec, which provide high-purity products intended for use in biochemical assays and neurobiological studies .
The synthesis of [Phe10] beta-Amyloid (1-40) typically involves solid-phase peptide synthesis techniques. This method allows for the precise incorporation of amino acids into a growing peptide chain. The process generally follows these steps:
This approach allows researchers to create specific variants like [Phe10] beta-Amyloid (1-40) with controlled modifications for detailed studies on amyloid aggregation and toxicity .
The molecular structure of [Phe10] beta-Amyloid (1-40) consists of a sequence of 40 amino acids, with phenylalanine at position 10 instead of tyrosine. The general structure can be represented as follows:
The presence of phenylalanine influences the hydrophobic interactions within the peptide, potentially affecting its aggregation propensity and interactions with membranes .
[Phe10] beta-Amyloid (1-40) participates in several critical reactions relevant to Alzheimer's disease research:
These reactions are crucial for understanding how modifications affect the pathogenicity of beta-amyloid peptides.
The mechanism by which [Phe10] beta-Amyloid (1-40) exerts its effects involves several steps:
Research indicates that modifications like substituting phenylalanine at position 10 can alter these interactions, potentially reducing or enhancing toxicity compared to wild-type forms .
Relevant analyses often involve studying its stability under various pH levels and ionic strengths to better understand its behavior in biological systems .
[Phe10] beta-Amyloid (1-40) serves several important roles in scientific research:
β-Amyloid (Aβ) peptides exhibit significant isoform heterogeneity, which critically determines their aggregation kinetics, toxicity profiles, and roles in Alzheimer’s disease (AD) pathogenesis. The major isoforms, Aβ(1-40) and Aβ(1-42), differ in hydrophobicity and fibrillization propensity, with Aβ(1-42) demonstrating higher neurotoxicity and faster aggregation in vivo [3]. Recent research has identified shorter Aβ isoforms, such as Aβ(1-38), which may exert protective effects. Clinical cohort studies reveal that elevated cerebrospinal fluid (CSF) levels of Aβ(1-38) correlate with slower cognitive decline (p=0.001 for Preclinical Alzheimer’s Cognitive Composite scores) and reduced dementia conversion risk [9]. This suggests a hierarchy of pathogenicity among Aβ isoforms, where:
Table 1: Pathogenic Hierarchy of Key Aβ Isoforms
Isoform | Relative Abundance in CSF | Aggregation Rate | Clinical Association |
---|---|---|---|
Aβ(1-42) | ~10% of total Aβ | High | Core plaque component; biomarker of AD progression |
Aβ(1-40) | ~90% of total Aβ | Moderate | Vascular deposition; modulates Aβ(1-42) toxicity |
Aβ(1-38) | Variable | Low | Protective effect against cognitive decline |
The Phe10 substitution in rodent-derived Aβ sequences alters peptide behavior relative to human isoforms. This residue position influences molecular stability and cross-β sheet formation—key determinants of amyloid fibril architecture observed in AD brains [1] [3].
The [Phe10] variant arises from a species-specific sequence difference where phenylalanine replaces tyrosine at position 10 in rodent Aβ. This single-amino acid substitution significantly impacts:
Table 2: Biophysical Properties of Human vs. Rodent Aβ(1-40)
Property | Human Aβ(1-40) (Tyr10) | [Phe10] Aβ(1-40) (Rodent) | Functional Consequence |
---|---|---|---|
β-Sheet Propensity | Moderate | High | Faster fibril nucleation |
Hydrophobicity Index | 0.45 | 0.62 | Enhanced self-association |
Membrane Binding Affinity | High | Moderate | Reduced pore formation |
Oligomer Stability | Low | High | Increased fibril yield |
These structural differences underlie the resistance of wild-type rodents to spontaneous Alzheimer-like amyloidosis despite expressing Aβ throughout their lifespan. The Phe10 substitution promotes rapid transition to insoluble fibrils, bypassing prolonged oligomer states implicated in synaptic toxicity [1] [8].
Transgenic AD models incorporate human Aβ sequences to overcome the neuropathological limitations of endogenous rodent Aβ. Critical comparisons include:
Table 3: Phenotypic Comparison of Aβ-Expressing Rodent Models
Model Type | Example Strains | Aβ Pathology Onset | Cognitive Deficits Onset | Key Limitations |
---|---|---|---|---|
Wild-type rodent | C57BL/6, Sprague-Dawley | Never develops | Age-related, non-AD-like | Naturally resistant to amyloidosis |
Overexpression Tg | Tg2576, APP/PS1 | 6–9 months | 6–12 months | Non-physiological APP levels; minimal tauopathy |
Knock-in mutants | AppNL-G-F | 4–6 months | 10–14 months | Lack frank neurodegeneration |
The [Phe10] Aβ variant provides critical insights into structure-toxicity relationships: Its accelerated fibrillization minimizes toxic oligomer persistence, explaining rodent resistance to AD. This highlights how single-amino acid variations can fundamentally alter disease susceptibility [1] [5] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5